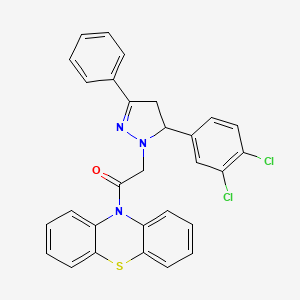
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps. One common approach is to start with the phenothiazine core and introduce the pyrazole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenothiazine core.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Medicine: Research is conducted to explore its potential as an antipsychotic or antiemetic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, such as serotonin or histamine receptors, to exert its pharmacological effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the pyrazole moiety and the dichlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic effects.
特性
CAS番号 |
78807-68-8 |
|---|---|
分子式 |
C29H21Cl2N3OS |
分子量 |
530.5 g/mol |
IUPAC名 |
2-[3-(3,4-dichlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21Cl2N3OS/c30-21-15-14-20(16-22(21)31)26-17-23(19-8-2-1-3-9-19)32-33(26)18-29(35)34-24-10-4-6-12-27(24)36-28-13-7-5-11-25(28)34/h1-16,26H,17-18H2 |
InChIキー |
YTKBOHOFBGPGMT-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC(=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


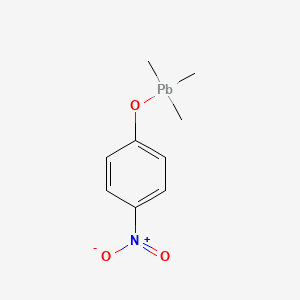


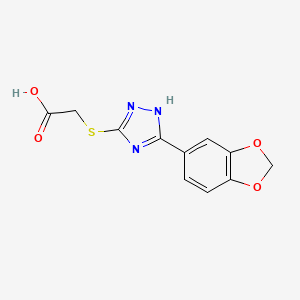
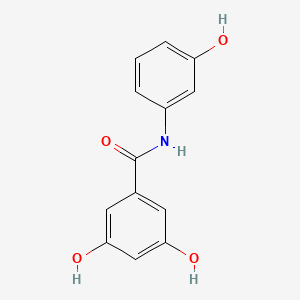

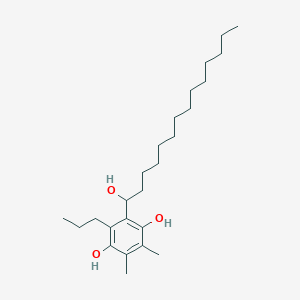

![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

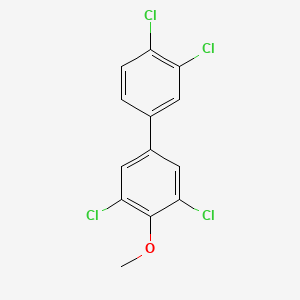

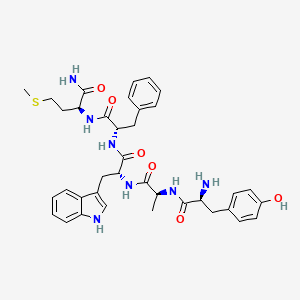
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
